![molecular formula C8H8F3O3P B8675786 2-Trifluoromethylbenzylphosphonic acid CAS No. 146780-16-7](/img/structure/B8675786.png)
2-Trifluoromethylbenzylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “2-Trifluoromethylbenzylphosphonic acid” likely contains a benzyl group (a benzene ring attached to a CH2 group), a phosphonic acid group (a phosphorus atom bonded to three oxygen atoms and one carbon atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) .
Synthesis Analysis
While specific synthesis methods for “2-Trifluoromethylbenzylphosphonic acid” are not available, similar compounds such as 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles have been synthesized via condensation of diamines or amino (thio)phenols with CF3CN .Molecular Structure Analysis
The molecular structure of “2-Trifluoromethylbenzylphosphonic acid” would likely be determined using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Raman Spectroscopy, Ultraviolet–Visible Spectroscopy (UV–VIS), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions of “2-Trifluoromethylbenzylphosphonic acid” would likely involve the trifluoromethyl group, the benzyl group, and the phosphonic acid group. The trifluoromethyl group is known for its high electronegativity and the ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Trifluoromethylbenzylphosphonic acid” would likely be determined using various analytical techniques. Physical properties include color, density, hardness, and melting and boiling points. Chemical properties describe the ability of a substance to undergo a specific chemical change .Eigenschaften
CAS-Nummer |
146780-16-7 |
---|---|
Produktname |
2-Trifluoromethylbenzylphosphonic acid |
Molekularformel |
C8H8F3O3P |
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
[2-(trifluoromethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C8H8F3O3P/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) |
InChI-Schlüssel |
LJNXXFOSZJOZKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.